Cas no 1823349-06-9 (6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one)
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one structure](https://ja.kuujia.com/scimg/cas/1823349-06-9x500.png)
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one 化学的及び物理的性質
名前と識別子
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- 6-METHYL-6,7-DIHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-4(5H)-ONE
- 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one
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- インチ: 1S/C8H10N2O/c1-5-2-6-7(3-5)9-4-10-8(6)11/h4-5H,2-3H2,1H3,(H,9,10,11)
- InChIKey: SLWHTKMBPDPVBL-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CC(C)C2)N=CN1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 265
- トポロジー分子極性表面積: 41.5
- XLogP3: 0.4
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089006653-250mg |
6-Methyl-6,7-dihydro-3h-cyclopenta[d]pyrimidin-4(5h)-one |
1823349-06-9 | 95% | 250mg |
$535.50 | 2023-09-02 | |
Alichem | A089006653-1g |
6-Methyl-6,7-dihydro-3h-cyclopenta[d]pyrimidin-4(5h)-one |
1823349-06-9 | 95% | 1g |
$1404.91 | 2023-09-02 |
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-oneに関する追加情報
6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one: A Comprehensive Overview
The compound with CAS No. 1823349-06-9, known as 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The cyclopenta[D]pyrimidine core structure is particularly intriguing due to its unique electronic properties and potential for further functionalization.
Recent studies have highlighted the importance of cyclopentapyrimidine derivatives in medicinal chemistry. Researchers have explored the synthesis of this compound through various methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the efficiency of production but also opened new avenues for modifying the molecule to enhance its bioavailability and efficacy. For instance, the introduction of a methyl group at the 6-position (6-Methyl) has been shown to significantly influence the compound's solubility and stability, making it a promising candidate for pharmaceutical applications.
The structural uniqueness of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one lies in its partially saturated ring system. This feature contributes to its ability to interact with various biological targets, such as protein kinases and other enzymes. Recent computational studies have revealed that the molecule exhibits favorable binding affinities towards certain kinase domains, suggesting its potential as a lead compound in anti-cancer drug development.
In terms of synthesis, the compound can be prepared via a multi-step process involving cyclization reactions and selective functional group transformations. The use of transition metal catalysts has been particularly effective in achieving high yields and purity. For example, palladium-catalyzed coupling reactions have been employed to construct the cyclopentapyrimidine ring system efficiently. These methods not only streamline the synthesis but also allow for further diversification of the molecule by introducing additional substituents at strategic positions.
From an application standpoint, 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one has shown promise in several therapeutic areas. Preclinical studies indicate that it may possess anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, its ability to modulate cellular signaling pathways suggests its utility in developing targeted therapies.
Recent advancements in analytical techniques have also contributed to a deeper understanding of this compound's properties. High-resolution mass spectrometry and NMR spectroscopy have been instrumental in confirming its molecular structure and purity. Furthermore, computational modeling tools have enabled researchers to predict the molecule's pharmacokinetic profiles, which are critical for determining its suitability as a drug candidate.
In conclusion, 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one represents a valuable addition to the portfolio of pyrimidine derivatives with potential applications in drug discovery and development. Its unique structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a compelling subject for further research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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